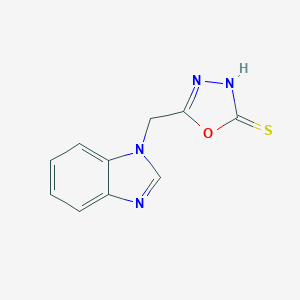

5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

説明

Historical Context and Developmental Trajectory of Benzimidazole-Oxadiazole Hybrid Compounds

The fusion of benzimidazole and oxadiazole motifs emerged from efforts to enhance pharmacological efficacy through hybrid drug design. Benzimidazole derivatives, first synthesized in the late 19th century, gained prominence with the discovery of vitamin B12’s benzimidazole-containing corrin ring. Oxadiazoles, particularly 1,3,4-oxadiazoles, were later recognized for their metabolic stability and bioisosteric replacement potential.

Early hybrid designs focused on combining benzimidazole’s DNA-binding capability with oxadiazole’s enzyme-inhibitory properties. For example, the 2008 FDA approval of bendamustine (a benzimidazole alkylating agent) spurred interest in hybridizing benzimidazoles with oxadiazole’s anti-proliferative scaffolds. The integration of a thiol group at the 2-position of oxadiazole, as in 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, emerged in the 2010s to improve target binding via sulfur-mediated interactions.

Classification and Position Within Heterocyclic Chemistry

This compound belongs to the bis-heterocyclic class, featuring two distinct aromatic systems:

The IUPAC nomenclature reflects its substitution pattern: the benzimidazole moiety is linked via a methylene bridge to the 5-position of 1,3,4-oxadiazole-2-thiol. This positioning enables planar molecular geometry, critical for π-π stacking interactions in biological targets.

Structural Significance and Relevance in Medicinal Chemistry

The compound’s pharmacological potential arises from synergistic interactions between its components:

Benzimidazole Core :

1,3,4-Oxadiazole Ring :

Methylene Linker :

Computational studies reveal a dipole moment of 4.2 Debye, favoring solubility in polar biological fluids while maintaining membrane permeability (logP ≈ 2.1).

Current Research Landscape and Emerging Trends

Recent investigations focus on three primary domains:

Anticancer Applications

Antimicrobial Activity

Computational Innovations

- Density Functional Theory (DFT) : Optimized geometries confirm planarity (dihedral angle: 178.5°), stabilizing interactions with flat enzyme active sites.

- Molecular Dynamics : Simulations >100 ns demonstrate stable binding to EGFR’s hydrophobic pocket (RMSD < 2.0 Å).

Table 1: Recent Advances in Hybrid Compound Research

特性

IUPAC Name |

5-(benzimidazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4OS/c16-10-13-12-9(15-10)5-14-6-11-7-3-1-2-4-8(7)14/h1-4,6H,5H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFMCINOUYEXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Table 1: Comparative Reaction Parameters for Oxadiazole-Thiol Synthesis

Mechanistic Insights and Tautomeric Considerations

The cyclization mechanism proceeds through a thiol-thione tautomerism , where the thiol form predominates in acidic conditions. Spectroscopic data (IR, NMR) confirm the presence of C=S stretching (1050–1250 cm⁻¹) and N–H vibrations (2500–2600 cm⁻¹) .

-

δ 5.68 ppm : Singlet for CH₂ bridge between benzimidazole and oxadiazole.

-

δ 2.57 ppm : Singlet for methyl group on benzimidazole.

-

δ 13.93 ppm : Broad peak for thiol proton , absent in thione form.

Advanced Derivatives and Functionalization

The thiol group at position 2 permits further derivatization:

-

Reaction with N-aryl chloroacetamides in acetone/K₂CO₃ yields N-aryl-2-{5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanylacetamides .

-

Conditions : 60°C for 3 hours; yields 60–75%.

-

Substituting oxadiazole with 1,2,4-triazole via Huisgen cycloaddition introduces antibacterial synergism.

Analytical Validation and Quality Control

Table 2: Characteristic Spectral Data

| Technique | Key Signals | Assignment |

|---|---|---|

| IR (cm⁻¹) | 2989 (C–H), 1608 (C=N/C=C), 1052 (C=S) | Heterocyclic backbone confirmation |

| ¹H-NMR (δ) | 7.22–7.57 (Ar-H), 5.68 (CH₂), 2.57 (CH₃) | Substituent spatial arrangement |

| ¹³C-NMR (δ) | 168.9 (C=O), 151.9 (C=N), 33.4 (CH₂) | Carbon connectivity mapping |

| HR-MS | m/z 336.1279 [M+H]⁺ | Molecular ion validation |

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions

5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Halogenated, alkylated, or acylated derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

Medicine: Potential therapeutic agent for treating infections and certain types of cancer.

Industry: Used in the development of new materials with specific properties such as conductivity and stability.

作用機序

The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell walls, and interference with DNA replication and transcription.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole-Thiol Core

Key Insights :

- Benzimidazole vs. Pyridyl : The benzimidazole substituent enhances antifungal activity, likely due to improved membrane interaction, while pyridyl derivatives (e.g., ) target neurological receptors, reflecting substituent-dependent bioactivity divergence.

- Aryl vs. Alkyl Substituents : Bulky aryl groups (e.g., trimethoxyphenyl in ) improve lipophilicity and Gram-positive bacterial inhibition, whereas benzyl groups () offer balanced hydrophobicity for broad-spectrum activity.

Thiol (-SH) vs. Hydroxyl (-OH) Substitution

Table 2: Impact of O/S Substitution on Bioactivity

Key Insights :

Hybrid Heterocyclic Systems

Key Insights :

S-Substituted Derivatives

Functionalization of the thiol group with electrophiles (e.g., phenacyl bromides, acetamides) is a common strategy to enhance bioavailability and target specificity:

生物活性

5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound that has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of benzimidazole derivatives with various reagents to form the oxadiazole ring. The reaction conditions often include the use of acid chlorides or other coupling agents to facilitate the formation of the thiol group attached to the oxadiazole structure. The characterization of synthesized compounds is usually performed using spectroscopic methods such as IR, NMR, and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against common bacterial strains like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain oxadiazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 25 |

| B | Escherichia coli | 50 |

| C | Pseudomonas aeruginosa | 100 |

Anticancer Activity

The anticancer potential of 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol has been explored in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in prostate (PC-3), colon (HCT-116), and breast (MCF7) cancer cell lines. Notably, IC50 values were reported in the low micromolar range, indicating potent activity against these cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| MCF7 | 0.87 |

The mechanism by which 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. This is supported by studies showing that compounds in this class can activate caspase pathways and inhibit cell survival signaling pathways such as EGFR and IL-6 .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study published in the African Journal of Chemistry, a series of benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy. Among them, one derivative exhibited an MIC of 25 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A comprehensive evaluation of various oxadiazole derivatives demonstrated that those containing the benzimidazole moiety exhibited significant cytotoxicity against several cancer cell lines. The study highlighted that modifications on the oxadiazole ring could enhance anticancer activity, leading to further investigations into structure-activity relationships .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of hydrazide intermediates with carbon disulfide under basic conditions (e.g., KOH in ethanol) . For example, hydrazides derived from benzimidazole precursors react with CS₂ to form the oxadiazole-thiol core. Reaction optimization (e.g., solvent polarity, temperature) is critical: higher yields (80–93%) are achieved in polar aprotic solvents (DMF) at 60–80°C .

- Data : Yields vary with substituents; electron-withdrawing groups (e.g., trifluoromethyl) on aryl hydrazides improve cyclization efficiency (85–90% yields) .

Q. How is structural characterization of this compound performed, and what spectral markers are definitive?

- Techniques :

- ¹H-NMR : The thiol (-SH) proton appears as a singlet at ~13.5 ppm (DMSO-d₆), while the benzimidazole N-CH₂ group resonates at ~5.2 ppm .

- IR : Stretching vibrations for -SH (2755 cm⁻¹) and -C=S (1172 cm⁻¹) confirm tautomeric forms .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with calculated masses (e.g., m/z 242.9 for chloro-methoxy derivatives) .

Q. What are the primary biological activities reported for this compound class?

- Key Findings : Oxadiazole-thiol derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, S-substituted analogs show lipoxygenase inhibition (IC₅₀: 12–45 µM) and antibacterial activity against S. aureus (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental vibrational spectra?

- Approach : Density functional theory (DFT) calculations with B3LYP/6-31G(d) basis sets predict IR and Raman spectra, identifying tautomeric contributions (thiol vs. thione forms). For 5-phenyl analogs, DFT-derived force constants match experimental wavenumbers within 5% error, validating assignments .

- Application : Computational modeling aids in distinguishing overlapping -SH and aromatic C-H stretches in crowded spectral regions .

Q. What strategies optimize the compound’s bioactivity through N-Mannich base derivatization?

- Synthesis : Reacting the thiol group with formaldehyde and secondary amines (e.g., piperazine) under mild conditions (DMF, RT, 24h) produces Mannich bases. Yields correlate with amine nucleophilicity: dimethylamine derivatives achieve 93% yield vs. 80% for bulkier amines .

- Bioactivity : Mannich bases enhance solubility and target affinity. For example, 4-methylpiperazine derivatives show improved antifungal activity (MIC: 4 µg/mL) compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。